(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a chlorine atom and a furan ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions involving the chlorine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the chlorine and furan substituents.
5-Chloro-3-pyridineboronic Acid: Similar but does not have the furan ring.
Pinacol Boronic Esters: Commonly used in similar reactions but have different stability and reactivity profiles.
Uniqueness
(5-Chloro-6-(furan-2-yl)pyridin-3-yl)boronic acid is unique due to its combination of a boronic acid group with a pyridine ring substituted with both a chlorine atom and a furan ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications and research contexts.
Properties
Molecular Formula |
C9H7BClNO3 |
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Molecular Weight |
223.42 g/mol |
IUPAC Name |
[5-chloro-6-(furan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H7BClNO3/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H |
InChI Key |
WWWLQPRAVKGLAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CO2)Cl)(O)O |
Origin of Product |
United States |
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